molecular formula C10H10F3NO2 B2633328 2,2,2-Trifluoroethyl benzylcarbamate CAS No. 201487-97-0

2,2,2-Trifluoroethyl benzylcarbamate

Cat. No.: B2633328
CAS No.: 201487-97-0
M. Wt: 233.19
InChI Key: KKYIEPKFJPKUCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl benzylcarbamate typically involves the reaction of benzyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Benzyl isocyanate+2,2,2-Trifluoroethanol2,2,2-Trifluoroethyl benzylcarbamate\text{Benzyl isocyanate} + \text{2,2,2-Trifluoroethanol} \rightarrow \text{this compound} Benzyl isocyanate+2,2,2-Trifluoroethanol→2,2,2-Trifluoroethyl benzylcarbamate

The reaction is usually conducted at room temperature with a suitable solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl benzylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a trifluoroethyl amine derivative .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl benzylcarbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl benzylcarbamate is unique due to the presence of both the trifluoroethyl and benzyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-benzylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-16-9(15)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYIEPKFJPKUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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